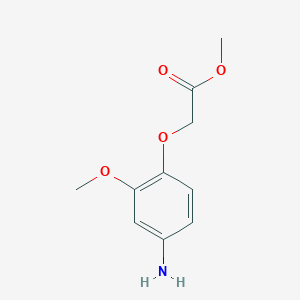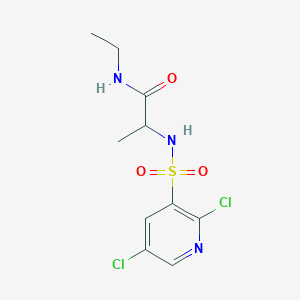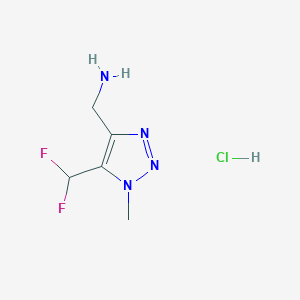![molecular formula C13H17NO4 B2373324 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid CAS No. 2279123-38-3](/img/structure/B2373324.png)
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylmethylamino group attached to a phenoxy ring, further connected to a methyl-propionic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-nitrophenol with acetylmethylamine under basic conditions to form 4-(acetylmethylamino)phenol.
Esterification: The phenol intermediate is then esterified with 2-bromo-2-methylpropionic acid under acidic conditions to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetylmethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid involves its interaction with specific molecular targets. The acetylmethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Acetylamino)-phenoxy]-2-methyl-propionic acid
- 2-[4-(Methylamino)-phenoxy]-2-methyl-propionic acid
- 2-[4-(Ethylamino)-phenoxy]-2-methyl-propionic acid
Uniqueness
2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is unique due to the presence of both acetyl and methyl groups on the amino moiety, which can enhance its reactivity and binding properties compared to similar compounds. This dual substitution provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Propriétés
IUPAC Name |
2-[4-[acetyl(methyl)amino]phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14(4)10-5-7-11(8-6-10)18-13(2,3)12(16)17/h5-8H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKLBOHJAVYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2373243.png)
![N-(4-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2373244.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)

![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)





![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
![3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea](/img/structure/B2373258.png)

